molecular formula C13H19ClN2O B12844390 5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride

5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride

Cat. No.: B12844390
M. Wt: 254.75 g/mol
InChI Key: YIYFEXGDFJLJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride is a chemical compound known for its utility in various chemical reactions, particularly in asymmetric synthesis. It is often used as a chiral auxiliary, which helps in the selective formation of one enantiomer over another in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride typically involves the reaction of benzylamine with acetone and formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the imidazolidinone ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .

Mechanism of Action

The compound exerts its effects primarily through its role as a chiral auxiliary. It facilitates the selective formation of one enantiomer over another by providing a chiral environment during the reaction. This selectivity is crucial in the synthesis of chiral molecules, which are important in various fields, including pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride is unique due to its high diastereoselectivity in asymmetric synthesis. The presence of the benzyl group and the hydrochloride form enhances its solubility and reactivity, making it a valuable tool in chemical synthesis .

Properties

IUPAC Name

5-benzyl-2,2,3-trimethylimidazolidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;/h4-8,11,14H,9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYFEXGDFJLJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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